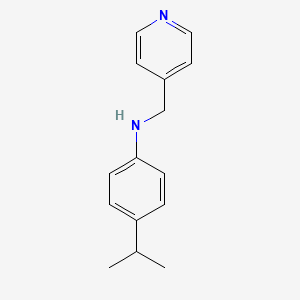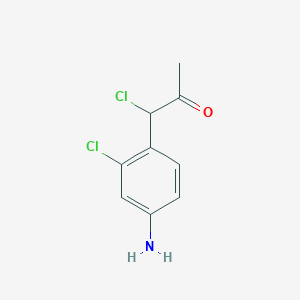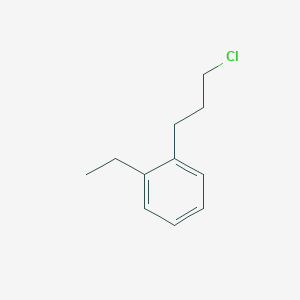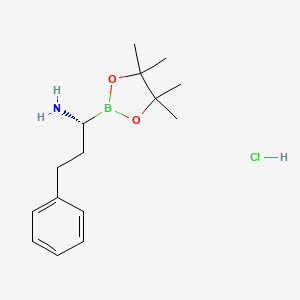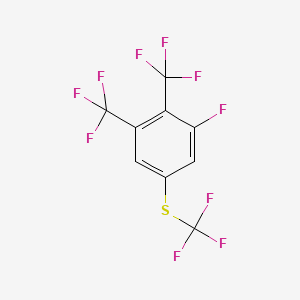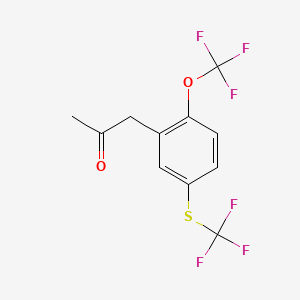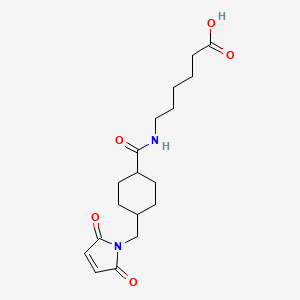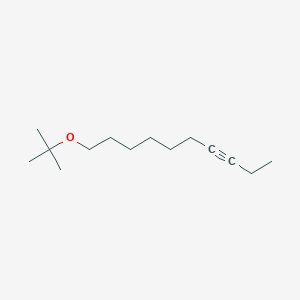
10-tert-Butoxydec-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-tert-Butoxydec-3-yne is an organic compound characterized by the presence of a tert-butoxy group attached to a decyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-tert-Butoxydec-3-yne typically involves the alkylation of a terminal alkyne with a tert-butyl halide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl group. The general reaction scheme is as follows:
Preparation of Potassium tert-Butoxide: Potassium metal is reacted with tert-butyl alcohol to form potassium tert-butoxide.
Alkylation Reaction: The terminal alkyne is treated with potassium tert-butoxide and tert-butyl halide under an inert atmosphere (e.g., nitrogen) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
10-tert-Butoxydec-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or sodium amide (NaNH₂).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the tert-butoxy group.
Aplicaciones Científicas De Investigación
10-tert-Butoxydec-3-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 10-tert-Butoxydec-3-yne involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form a hydroxyl group, which can further participate in hydrogen bonding and other interactions. The alkyne moiety can engage in π-π interactions and undergo addition reactions with electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
10-tert-Butoxydec-1-yne: Similar structure but with the alkyne group at a different position.
10-tert-Butoxydec-2-yne: Another positional isomer with the alkyne group at the second carbon.
10-tert-Butoxydec-4-yne: Positional isomer with the alkyne group at the fourth carbon.
Propiedades
Número CAS |
100669-80-5 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
10-[(2-methylpropan-2-yl)oxy]dec-3-yne |
InChI |
InChI=1S/C14H26O/c1-5-6-7-8-9-10-11-12-13-15-14(2,3)4/h5,8-13H2,1-4H3 |
Clave InChI |
SSJFMIFRBGVMPH-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCCCCCCOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


